3-Methyl-2-benzothiazolinone azine
CAS No.:
Cat. No.: VC1894661
Molecular Formula: C16H14N4S2
Molecular Weight: 326.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H14N4S2 |
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Molecular Weight | 326.4 g/mol |
IUPAC Name | (Z)-3-methyl-N-[(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]-1,3-benzothiazol-2-imine |
Standard InChI | InChI=1S/C16H14N4S2/c1-19-11-7-3-5-9-13(11)21-15(19)17-18-16-20(2)12-8-4-6-10-14(12)22-16/h3-10H,1-2H3/b17-15-,18-16- |
Standard InChI Key | GLIVKHPLZZSGFF-IQRFGFHNSA-N |
Isomeric SMILES | CN1/C(=N/N=C/2\SC3=CC=CC=C3N2C)/SC4=CC=CC=C14 |
Canonical SMILES | CN1C2=CC=CC=C2SC1=NN=C3N(C4=CC=CC=C4S3)C |
Introduction
Chemical Structure and Formation
Basic Structure and Nomenclature
3-Methyl-2-benzothiazolinone azine compounds feature a benzothiazole ring system with a methyl group attached to the nitrogen in the thiazole ring, and an azine linkage (C=N-N=C) where one C=N is part of the benzothiazole structure and the other connects to a carbonyl-derived portion. The general structure includes the parent 3-Methyl-2-benzothiazolinone moiety linked via the hydrazone nitrogen to another carbon atom, which is derived from the carbonyl compound used in the synthesis .
Different variants of 3-Methyl-2-benzothiazolinone azines exist depending on the specific carbonyl compound involved in their formation. Notable examples include:
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3-Methyl-2-benzothiazolinone acetone azine: Formed by reaction with acetone
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3-Methyl-2-benzothiazolinone formaldehyde azine: Produced by reaction with formaldehyde
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3-Methyl-2-benzothiazolinone, azine with 5-indanecarboxaldehyde: Results from reaction with 5-indanecarboxaldehyde
Formation Mechanism
The formation of 3-Methyl-2-benzothiazolinone azines occurs through a condensation reaction between 3-Methyl-2-benzothiazolinone hydrazone (MBTH) and carbonyl compounds. This reaction involves the terminal nitrogen of the hydrazine group in MBTH attacking the carbonyl carbon, followed by the elimination of water.
The general reaction can be represented as:
MBTH + R₁-CO-R₂ → 3-Methyl-2-benzothiazolinone azine + H₂O
Where R₁ and R₂ can be hydrogen atoms, alkyl groups, or aryl groups, depending on the specific carbonyl compound involved in the reaction .
Physical and Chemical Properties
General Properties
Table 1 outlines the general physical and chemical properties common to most 3-Methyl-2-benzothiazolinone azines:
Property | Characteristic |
---|---|
Physical state | Typically crystalline solids at room temperature |
Color | Ranges from white to pale yellow, depending on purity |
Stability | Generally stable under standard conditions |
Reactivity | Can undergo hydrolysis to regenerate MBTH and the corresponding carbonyl compound |
UV-Visible absorption | Exhibit characteristic absorption patterns useful in spectrophotometric applications |
Chemical behavior | Can participate in oxidative coupling reactions forming colored complexes |
3-Methyl-2-benzothiazolinone acetone azine
Table 2 presents the properties of 3-Methyl-2-benzothiazolinone acetone azine:
Property | Value |
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CAS Number | 53338-83-3 |
Molecular Formula | C₁₁H₁₃N₃S |
Molecular Weight | 219.31 g/mol |
Alternate name | 2(3H)-Benzothiazolone, 3-methyl-, 2-(1-methylethylidene)hydrazone |
Boiling Point | 352.8±25.0 °C (Predicted) |
Density | 1.18±0.1 g/cm³ (Predicted) |
This compound results from the reaction of MBTH with acetone, creating a structure where the hydrazone group is connected to a dimethyl-substituted carbon .
3-Methyl-2-benzothiazolinone, azine with 5-indanecarboxaldehyde
Table 3 details the properties of a more complex azine formed with 5-indanecarboxaldehyde:
Property | Value |
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Molecular Formula | C₁₈H₁₇N₃S |
Molecular Weight | 307.42 g/mol |
Exact Mass | 307.114319 g/mol |
InChI | InChI=1S/C18H17N3S/c1-21-16-7-2-3-8-17(16)22-18(21)20-19-12-13-9-10-14-5-4-6-15(14)11-13/h2-3,7-12H,4-6H2,1H3/b19-12+,20-18- |
SMILES | C=12C=CC=CC1S\C(N2C)=N/N=C/C1=CC=2CCCC2C=C1 |
This compound represents a more structurally complex azine where the benzothiazolinone moiety is connected to a bicyclic indane structure through the azine linkage .
Synthesis Methods
The preparation of 3-Methyl-2-benzothiazolinone azines is a two-stage process, beginning with the synthesis of the parent hydrazone compound followed by condensation with the desired carbonyl compound.
Synthesis of 3-Methyl-2-benzothiazolinone hydrazone (MBTH)
Several synthetic routes have been developed for producing MBTH, the essential precursor to all 3-Methyl-2-benzothiazolinone azines. Table 4 summarizes one efficient synthetic pathway:
Step | Reactants | Product | Notes |
---|---|---|---|
1 | N-methylaniline + carbon disulfide + triethylamine | N-methyl-N-phenyldithiocarbamic acid | Conducted in methanol at 0°C initially, then at room temperature |
2 | N-methyl-N-phenyldithiocarbamic acid + bromine | 3-methylbenzothiazole-2-thione | Reaction typically performed in dichloromethane at 0-25°C |
3 | 3-methylbenzothiazole-2-thione + hydrazine hydrate | 3-methyl-2-benzothiazolinone hydrazone | Requires addition of acid catalyst (HCl) and heating under reflux |
This synthetic route offers advantages including simplified steps, readily available raw materials, reduced environmental impact, lower cost, and high yield (83-87%) .
An alternative synthesis pathway described in earlier patents begins with N-methylaniline and proceeds through N-methyl-N-phenylthiourea and 3-methyl-2-iminobenzothiazole intermediates before producing MBTH .
Formation of 3-Methyl-2-benzothiazolinone azines
Once MBTH is synthesized, the formation of azine derivatives involves a condensation reaction with the desired carbonyl compound:
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MBTH is dissolved in a suitable solvent (typically an alcohol or water-alcohol mixture)
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The carbonyl compound (aldehyde or ketone) is added in equimolar or slight excess quantities
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The mixture is typically heated to facilitate the reaction
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The azine product is isolated through filtration, crystallization, or other appropriate purification methods
The specific reaction conditions may vary depending on the reactivity of the carbonyl compound and the desired purity of the final product.
Applications and Uses
3-Methyl-2-benzothiazolinone azines have found applications across multiple scientific and industrial domains, leveraging their unique structural and chemical properties.
Analytical Chemistry Applications
These compounds serve as important analytical reagents in various detection and quantification methods:
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Colorimetric detection of various analytes through the formation of colored complexes
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Spectrophotometric analysis of environmental samples
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Determination of residual chlorine content in water samples, building upon the applications of the parent MBTH compound
Biochemical Applications
In biochemical research and diagnostic assays, 3-Methyl-2-benzothiazolinone azines play important roles:
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Enzyme activity determination, particularly in oxidative coupling reactions
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Development of chromogenic systems for biochemical assays
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Detection and quantification of specific biological compounds
A particularly noteworthy application involves the oxidative coupling reaction of 3-methyl-2-benzothiazolinone hydrazone with its formaldehyde azine in the presence of hydrogen peroxide and horseradish peroxidase. This reaction forms a blue tetraazapentamethine dye with distinct spectral properties:
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When formed at pH 3.5 and quenched with acetone: extinction coefficient of 69 ± 2 mM⁻¹ cm⁻¹
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When quenched with 1 N hydrochloric acid: extinction coefficient of 55 ± 2 mM⁻¹ cm⁻¹
This chromogen system has been adapted for enzymatic determinations of:
Dye Chemistry
The benzothiazole structure found in these azines is significant in dye chemistry:
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Precursors to benzothiazolium azo dyes, building on the established applications of MBTH
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Development of chromophores with specific spectral properties
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Creation of specialized dyes for particular industrial or research applications
Reaction Mechanisms
Oxidative Coupling
One of the most significant reactions of 3-Methyl-2-benzothiazolinone azines is oxidative coupling. This process is particularly important in analytical and biochemical applications, where it leads to the formation of colored complexes suitable for detection and quantification purposes.
For example, the oxidative coupling of 3-methyl-2-benzothiazolinone hydrazone with its formaldehyde azine forms a tetraazapentamethine dye with a distinctive blue color. This reaction is catalyzed by peroxidase enzymes in the presence of hydrogen peroxide and has been adapted for various enzymatic determinations .
Hydrolysis
3-Methyl-2-benzothiazolinone azines can undergo hydrolysis under acidic or basic conditions, reverting to MBTH and the corresponding carbonyl compound. This reaction can be utilized in certain analytical procedures where controlled decomposition of the azine is desired.
Related Compounds
3-Methyl-2-benzothiazolinone hydrazone (MBTH)
As the direct precursor to 3-Methyl-2-benzothiazolinone azines, MBTH shares structural similarities and serves as the foundation for understanding the chemistry of its azine derivatives. Table 5 presents key information about MBTH:
Property | Value |
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CAS Number | 5359575 |
Molecular Formula | C₈H₉N₃S |
Molecular Weight | 179.24 g/mol |
IUPAC Name | (E)-(3-methyl-1,3-benzothiazol-2-ylidene)hydrazine |
Synonyms | 3-Methyl-2-benzothiazolinone hydrazone, 3-Methyl-2-benzothiazolone hydrazone |
Applications | Determination of cholesterol, benzodiazepines, enzyme activity; Synthesis of benzothiazolium azo dyes |
MBTH serves as a chromogenic reagent for various analytical applications and as a building block for more complex derivatives, including azines .
3-Methyl-2-benzothiazolinone hydrazone hydrochloride
The hydrochloride salt of MBTH is often preferred in practical applications due to its enhanced stability and solubility properties. Table 6 outlines its key characteristics:
Property | Value |
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CAS Number | 4338-98-1 |
Molecular Formula | C₈H₁₀ClN₃S |
Molecular Weight | 215.7 g/mol |
Physical Form | White to light yellow/orange powder or crystals |
pH | 3-4 (20°C, 4g/L in H₂O) |
Solubility | Soluble in water, slightly soluble in methanol |
Bulk Density | 748 kg/m³ |
Storage Conditions | Room temperature, inert atmosphere |
Applications | Detection of formaldehyde in air, spectrophotometric determinations |
This salt form is widely used in analytical applications, particularly for the detection of formaldehyde in environmental samples .
3-Methyl-2-benzothiazolinone hydrazone hydrochloride hydrate
The hydrated form of MBTH hydrochloride represents another commercially important variant with distinct properties:
Property | Value |
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CAS Number | 38894-11-0 or 149022-15-1 |
Molecular Formula | C₈H₁₂ClN₃OS or C₈H₁₀ClN₃S·H₂O |
Molecular Weight | 233.72 g/mol |
Melting Point | 276-278 °C (decomposition) |
Density | 1.37 g/cm³ |
Boiling Point | 342.9 °C at 760 mmHg |
Applications | Determination of cholesterol, benzodiazepines, enzyme activity; Spectrophotometric determination of chloramine-B and residual chlorine |
This hydrated salt form maintains similar applications to the anhydrous hydrochloride while offering potential advantages in stability and handling properties .
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